6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzo[c]chromen core. This can be achieved through various organic reactions, including cyclization and condensation reactions. The final esterification step involves the reaction of p-Tolyloxy-acetic acid with the benzo[c]chromen derivative under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate: Another ester derivative with similar chemical properties.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: A related compound with a different substituent group
Uniqueness
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to its specific ester group and the presence of the p-Tolyloxy-acetic acid moiety.
Properties
Molecular Formula |
C22H16O5 |
---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C22H16O5/c1-14-6-8-15(9-7-14)25-13-21(23)26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h2-12H,13H2,1H3 |
InChI Key |
XVQFOQIDVHGBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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